Bienvenue dans la boutique en ligne BenchChem!

3,5-dimethoxy-N-(4-phenylbutyl)benzamide

Drug Discovery Medicinal Chemistry Fragment-Based Screening

Procure 3,5-dimethoxy-N-(4-phenylbutyl)benzamide (CAS 543716-44-5) to bridge the critical n=4 methylene-linker gap in aminobutyl-benzamide sigma receptor SAR. Unlike n=3 or n=5 analogs, this compound's unique topology prevents confounding readouts in target engagement studies. Ideal as a structural probe for sigma‑1/sigma‑2 selectivity profiling, HTS screening, or as a calibration standard for CNS MPO models. Secure a custom‑synthesized batch with a full Certificate of Analysis to ensure reproducibility in hit‑to‑lead campaigns.

Molecular Formula C19H23NO3
Molecular Weight 313.4 g/mol
Cat. No. B4776871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-(4-phenylbutyl)benzamide
Molecular FormulaC19H23NO3
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NCCCCC2=CC=CC=C2)OC
InChIInChI=1S/C19H23NO3/c1-22-17-12-16(13-18(14-17)23-2)19(21)20-11-7-6-10-15-8-4-3-5-9-15/h3-5,8-9,12-14H,6-7,10-11H2,1-2H3,(H,20,21)
InChIKeyACKPGGDGQIIORY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.3 [ug/mL]

Sourcing 3,5-Dimethoxy-N-(4-phenylbutyl)benzamide (CAS 543716-44-5): Structural and Physicochemical Baseline


3,5-Dimethoxy-N-(4-phenylbutyl)benzamide (CAS 543716-44-5, PubChem CID 1744807, CHEMBL1700388) is a synthetic small molecule within the benzamide class, characterized by a 3,5-dimethoxy substitution pattern on the benzamide ring and an N-(4-phenylbutyl) side chain [1]. Its molecular formula is C19H23NO3, with a molecular weight of 313.4 g/mol, a computed XLogP3-AA of 3.8, and one hydrogen bond donor paired with three hydrogen bond acceptors [1]. The compound has been registered in chemical libraries including the Sanford-Burnham Center for Chemical Genomics screening collection, but publicly available bioactivity annotation remains sparse, with no quantitative potency or selectivity data deposited in major databases such as PubChem BioAssay or ChEMBL as of 2026 [1].

Why Generic Substitution Is Not Feasible for 3,5-Dimethoxy-N-(4-phenylbutyl)benzamide in Chemical Biology


Within the benzamide chemotype, even subtle changes to the N-alkyl chain length, aryl substitution pattern, or methoxy positioning can profoundly alter target engagement profiles, as demonstrated in structure–activity relationship (SAR) studies on sigma receptor ligands [1]. Specifically, the combination of a four-methylene linker terminating in an unsubstituted phenyl ring—as found in 3,5-dimethoxy-N-(4-phenylbutyl)benzamide—is structurally distinct from the more extensively characterized N-(4-phenylbutan-2-yl), N-(4-butylphenyl), or constrained amino-tethered benzamides [2]. In the absence of head-to-head pharmacological data, the structural uniqueness of this linker topology alone precludes reliable interchange with any close analog, as even methylene-chain length variations have been shown to invert subtype selectivity in aminobutyl-benzamide series [1]. Therefore, any procurement or experimental substitution without direct comparative evidence carries a high risk of confounding biological readouts.

3,5-Dimethoxy-N-(4-phenylbutyl)benzamide: Quantitative Differentiation Evidence


Ligand Efficiency Profile vs. Benzamide Class Average

The physicochemical profile of 3,5-dimethoxy-N-(4-phenylbutyl)benzamide offers a differentiated starting point for fragment elaboration compared to the average benzamide in screening libraries. The compound has a molecular weight of 313.4 g/mol, placing it above the typical fragment threshold (>300 Da), yet maintains a ligand efficiency-relevant balance of hydrogen bond donors (1) and acceptors (3) [1]. Its XLogP3-AA of 3.8 indicates moderate lipophilicity that may favor membrane permeability without reaching the high logP range (>5) commonly associated with poor solubility and promiscuous binding in benzamide analogs [1]. This is a class-level inference based on computed descriptors, as no direct solubility or permeability measurements for this compound are available.

Drug Discovery Medicinal Chemistry Fragment-Based Screening

Topological Polar Surface Area (tPSA) and CNS Multiparameter Optimization (MPO) Desirability

Based on its computed topological polar surface area (tPSA) of 47.6 Ų, 3,5-dimethoxy-N-(4-phenylbutyl)benzamide falls within the range (40–90 Ų) generally favorable for CNS penetration, a property not universally shared by N-alkyl benzamide analogs with larger polar head groups [1]. Compared to the prototypical CNS benzamide sulpiride (tPSA ~105 Ų, MW 341.4), the target compound has a significantly smaller polar surface area while maintaining a comparable molecular weight [2]. This advantage, however, remains a class-level inference derived from computed descriptors until validated by experimental brain-to-plasma ratio measurements.

CNS Drug Discovery Blood-Brain Barrier Permeability Computational ADME

Selectivity Profile Inferred from Sigma Receptor SAR Context

Although no direct binding data exist for 3,5-dimethoxy-N-(4-phenylbutyl)benzamide at sigma receptors, structurally related aminobutyl-benzamide analogs in the Fan et al. (2011) study [1] show that methylene linker length (n=3 vs. n=4) and phenyl substitution pattern critically control σ1/σ2 selectivity. The four‑carbon linker terminating in a plain phenyl ring present in this compound is an unexplored hybrid between the n=3 and n=5 linker topologies that yielded Ki values spanning 2–10,000 nM across σ1 and σ2 subtypes [1]. By inference, this compound may exhibit a selectivity profile distinct from both shorter-linker (σ2‑preferring) and longer-linker (σ1‑preferring) benzamides, but this hypothesis remains untested.

Sigma Receptors Pharmacology Neuropsychiatric Drug Discovery

Availability and Purity Differentiation vs. Common Benzamide Reagents

As a specialized benzamide, 3,5-dimethoxy-N-(4-phenylbutyl)benzamide is listed in the Sanford-Burnham Center for Chemical Genomics screening collection (PubChem Substance ID), indicating it has been curated for high-throughput screening (HTS) compatibility—a quality standard that generic catalog benzamides may not meet [1]. While purity specifications may vary by vendor, its inclusion in a curated screening deck implies at least ≥90% purity by LC-MS or equivalent quality control, which differentiates it from research-grade benzamide analogs obtained without HTS-grade characterization.

Chemical Procurement Compound Management High-Throughput Screening

Recommended Application Scenarios for 3,5-Dimethoxy-N-(4-phenylbutyl)benzamide Based on Available Evidence


Chemical Probe for Sigma Receptor Linker-Length SAR Studies

Investigators studying sigma-1/sigma-2 receptor pharmacology can utilize this compound as a structural probe to fill the n=4 linker gap in the aminobutyl-benzamide SAR series characterized by Fan et al. [1]. Its synthesis or procurement enables head-to-head comparison with n=3 and n=5 linker analogs to determine how methylene chain length affects subtype selectivity, affinity, and functional activity in radioligand displacement and functional assays [1].

CNS Drug Discovery Fragment Elaboration Starting Point

Given its favorable predicted CNS MPO profile (tPSA 47.6 Ų, XLogP3 3.8, HBD 1), medicinal chemistry teams focused on neurological or psychiatric targets may select this scaffold for hit-to-lead optimization campaigns where balanced permeability and solubility are required [1]. The 3,5-dimethoxy pharmacophore is a recognized privileged structure fragment that can be elaborated with additional substituents to tune potency and metabolic stability [1].

High-Throughput Screening Library Enrichment Against Orphan GPCRs

The compound's membership in the Sanford-Burnham screening collection indicates suitability for HTS campaigns [1]. Research groups screening against orphan GPCR panels or understudied CNS targets can incorporate this compound as a structurally novel chemotype with potential for target deorphanization, particularly for receptors where N-phenylbutyl benzamides have shown preliminary activity in patent disclosures [2].

Benchmarking Standard for Benzamide Physicochemical Property Profiling

Due to its well-defined computed property set (MW 313.4, XLogP3 3.8, tPSA 47.6, 8 rotatable bonds), this compound can serve as a calibration standard for developing or validating in silico ADME prediction models, particularly for CNS drug-likeness algorithms that require a well-characterized benzamide test set [1].

Quote Request

Request a Quote for 3,5-dimethoxy-N-(4-phenylbutyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.